molecular formula C13H16ClN3 B1373647 N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride CAS No. 1269104-88-2

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride

Cat. No.: B1373647
CAS No.: 1269104-88-2
M. Wt: 249.74 g/mol
InChI Key: QIXNJTHWYNFIKO-UHFFFAOYSA-N
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Description

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C13H15N3·HCl. This compound is known for its unique structure, which includes a cyclopropane ring attached to a pyrazole moiety. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.

    Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be achieved by reacting the pyrazole derivative with a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent.

    Amination: The final step is the introduction of the amine group. This can be done by reacting the cyclopropane derivative with an amine, followed by hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the pyrazole ring or other functional groups.

    Substitution: N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, under conditions like heating or using catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
  • N-[(1-Phenyl-1H-pyrazol-3-yl)methyl]cyclopropanamine hydrochloride

Uniqueness

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride is unique due to its specific structural features, such as the combination of a cyclopropane ring and a pyrazole moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(1-phenylpyrazol-4-yl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c1-2-4-13(5-3-1)16-10-11(9-15-16)8-14-12-6-7-12;/h1-5,9-10,12,14H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXNJTHWYNFIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN(N=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269104-88-2
Record name N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride
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